(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE
Overview
Description
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE typically involves the following steps:
Formation of the imine bond: This can be achieved by reacting 3-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions.
Introduction of the piperazine moiety: The benzylpiperazine can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:
Catalytic hydrogenation: To reduce any nitro groups to amines.
Column chromatography: For purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: Nitroso derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological systems.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE: Lacks the (1Z) configuration.
N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-AMINOPHENYL)ETHAN-1-IMINE: Has an amino group instead of a nitro group.
Uniqueness
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE is unique due to its specific configuration and functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
(Z)-N-(4-benzylpiperazin-1-yl)-1-(3-nitrophenyl)ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-16(18-8-5-9-19(14-18)23(24)25)20-22-12-10-21(11-13-22)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3/b20-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNIWBVNLOBNQR-SILNSSARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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